2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Overview
Description
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine consists of a cyclopropane ring attached to a tetrahydropyran ring via an oxygen atom . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
The boiling point of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is approximately 240.6±40.0°C at 760 mmHg . Other physical and chemical properties such as density, melting point, and flash point are not available in the search results.Scientific Research Applications
Field
Application
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is used in the synthesis of 2H-Pyrans .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The synthesis of 2H-Pyrans is a significant advancement in the field of organic chemistry .
Natural Sesquiterpenes Synthesis
Field
Application
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is used in the synthesis of bipodonines A–J, a new class of natural sesquiterpenes .
Method
The structures of new compounds were determined using extensive spectroscopic analyses, derivative reactions, X-ray diffraction analysis, ECD data and DP4+ calculations .
Results
The compounds promoted the proliferation of LPS-stimulated splenic lymphocytes at 20.0 μM in vitro .
DNA Strand Break Detection
Field
Application
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is used in the detection of single strand breaks (SSBs) in DNA .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
Field
Application
“2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine” may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The results or outcomes obtained are not detailed in the source .
Heterocyclic Building Blocks
Field
Application
“2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine” is used as a heterocyclic building block in organic synthesis .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The results or outcomes obtained are not detailed in the source .
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
Field
Application
“2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine” may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
The results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
2-(oxan-2-yloxy)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-5-7(6)11-8-3-1-2-4-10-8/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHTSRZCFQCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624801 | |
Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine | |
CAS RN |
387845-23-0 | |
Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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